2-(2-bromo-6-chlorophenyl)ethan-1-amine hydrochloride
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Overview
Description
2-(2-bromo-6-chlorophenyl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of aromatic amines. It is characterized by the presence of a bromo and chloro substituent on the phenyl ring, which is attached to an ethanamine group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-6-chlorophenyl)ethan-1-amine hydrochloride typically involves the bromination and chlorination of a phenyl ring followed by the introduction of an ethanamine group. One common method involves the reaction of 2-bromo-6-chlorobenzaldehyde with ethylamine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes followed by amination. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The final product is often obtained as a hydrochloride salt to improve its stability and solubility.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-6-chlorophenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The bromo and chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(2-bromo-6-chlorophenyl)ethanone, while reduction could produce 2-(2-bromo-6-chlorophenyl)ethanol.
Scientific Research Applications
2-(2-bromo-6-chlorophenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-bromo-6-chlorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromo and chloro substituents can enhance its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of certain biological pathways, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-bromo-4-chlorophenyl)ethan-1-amine hydrochloride
- 2-(2-bromo-6-fluorophenyl)ethan-1-amine hydrochloride
- 2-(2-chloro-6-methylphenyl)ethan-1-amine hydrochloride
Uniqueness
2-(2-bromo-6-chlorophenyl)ethan-1-amine hydrochloride is unique due to the specific positioning of the bromo and chloro groups on the phenyl ring. This unique arrangement can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(2-bromo-6-chlorophenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClN.ClH/c9-7-2-1-3-8(10)6(7)4-5-11;/h1-3H,4-5,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAYUMTYVYAVGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CCN)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrCl2N |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.98 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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